![molecular formula C18H21NO4 B4301958 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid](/img/structure/B4301958.png)
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid
Overview
Description
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid, also known as TTA, is a synthetic compound that has been widely used in scientific research. TTA is a potent agonist of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
Scientific Research Applications
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been extensively used as a research tool to study the role of PPARδ in various physiological and pathological conditions. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been shown to improve insulin sensitivity, reduce adiposity, and increase energy expenditure in animal models of obesity and diabetes. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has also been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. Furthermore, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been used to investigate the molecular mechanisms underlying the beneficial effects of exercise on metabolic health.
Mechanism of Action
PPARδ is a ligand-activated transcription factor that regulates the expression of genes involved in lipid metabolism, glucose uptake, and inflammation. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid binds to PPARδ with high affinity and induces conformational changes that promote the recruitment of coactivators and the formation of a transcriptional complex. This complex activates the expression of target genes that promote fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid also inhibits the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been shown to improve lipid and glucose metabolism in various animal models of metabolic disorders. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, leading to increased energy expenditure and reduced adiposity. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid also enhances glucose uptake in skeletal muscle and adipose tissue, improving insulin sensitivity. Moreover, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has been reported to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid is a potent and selective agonist of PPARδ, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid is also stable and easy to handle, which simplifies its use in lab experiments. However, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dose-response studies and toxicity evaluations are necessary when using 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid in lab experiments.
Future Directions
For 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid research include the development of novel 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid derivatives with improved pharmacokinetic properties and the investigation of the molecular mechanisms underlying the beneficial effects of 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid on metabolic health. Moreover, 3-(4-tert-butylphenyl)-3-(2-furoylamino)propanoic acid could be used in combination with other drugs or lifestyle interventions to enhance their therapeutic effects.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-(furan-2-carbonylamino)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)13-8-6-12(7-9-13)14(11-16(20)21)19-17(22)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRYWWVHGLSKGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-3-[(furan-2-ylcarbonyl)amino]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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